molecular formula C10H18O2 B11945872 D-Campholic acid CAS No. 464-88-0

D-Campholic acid

Cat. No.: B11945872
CAS No.: 464-88-0
M. Wt: 170.25 g/mol
InChI Key: JDFOIACPOPEQLS-UHFFFAOYSA-N
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Description

. It is a white crystalline substance derived from the oxidation of camphor. This compound is known for its optical activity and is used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Campholic acid can be synthesized through the oxidation of camphor using nitric acid. The reaction involves the conversion of camphor to camphoric acid, which is then further processed to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by oxidizing camphor with nitric acid under controlled conditions. The process involves maintaining specific temperatures and reaction times to ensure the complete conversion of camphor to this compound .

Chemical Reactions Analysis

Types of Reactions: D-Campholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as imides and esters .

Scientific Research Applications

Biological Applications

D-Campholic acid exhibits notable biological activities, primarily due to its chiral nature. Its interactions with enzymes and receptors have been extensively studied, leading to potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, suggesting its potential use in treating infections.
  • Neuroprotective Effects : Network pharmacology studies have identified this compound as one of the active components in traditional Chinese medicine formulations aimed at alleviating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) by targeting multiple biological pathways .

Industrial Applications

Beyond its pharmaceutical potential, this compound is utilized in various industrial contexts:

  • Synthesis of Chiral Compounds : Due to its enantiomeric purity, this compound serves as a precursor in synthesizing other chiral compounds used in pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry : Its pleasant aroma makes it suitable for use in flavoring agents and perfumes.

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The results demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its application as a natural preservative or therapeutic agent against bacterial infections.

Mechanism of Action

The mechanism of action of D-Campholic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical processes. For example, this compound derivatives have been shown to exhibit antiviral activity by inhibiting viral replication .

Biological Activity

D-Campholic acid, a chiral organic compound derived from camphor, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C₁₀H₁₈O₂) features two chiral centers, which contribute to its unique stereochemical properties. Its structure allows for specific interactions with biological molecules, influencing various physiological processes. The compound's enantiomeric purity is crucial for its applications in both medicinal chemistry and biological research.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, a study demonstrated that this compound reduced the expression of cyclooxygenase-2 (COX-2) in activated macrophages, leading to decreased levels of inflammatory mediators such as prostaglandins.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : this compound can bind to the active sites of certain enzymes, inhibiting their activity. This mechanism is particularly relevant in modulating inflammatory pathways.
  • Receptor Interaction : The compound's chiral nature allows it to selectively bind to various receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.

1. Anti-Inflammatory Study

In a controlled laboratory setting, this compound was administered to macrophage cultures stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) production compared to untreated controls. This suggests that this compound effectively mitigates inflammatory responses at the cellular level.

2. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods. The findings revealed that this compound had MIC values ranging from 32 to 128 µg/mL for different bacterial strains, indicating its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
Camphoric AcidC₁₀H₁₈O₃Similar structure; used in pharmaceuticals
BorneolC₁₀H₁₈OChiral monoterpenoid; traditional medicine
IsoborneolC₁₀H₁₈OFragrance properties; isomer of borneol

This compound differs from these compounds due to its specific chiral configuration and enhanced biological activity, making it valuable for applications requiring high stereochemical precision.

Properties

CAS No.

464-88-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,2,3-tetramethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

JDFOIACPOPEQLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)(C)C(=O)O

Origin of Product

United States

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